molecular formula C9H12O2 B3048499 3-Phenylpropane-1,2-diol CAS No. 17131-14-5

3-Phenylpropane-1,2-diol

Cat. No. B3048499
CAS RN: 17131-14-5
M. Wt: 152.19 g/mol
InChI Key: JHWQMXKQJVAWKI-UHFFFAOYSA-N
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Description

3-Phenylpropane-1,2-diol is an organic compound with the molecular formula C9H12O2 . It belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .


Molecular Structure Analysis

The molecular structure of this compound consists of 9 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms . The average mass is 152.190 Da and the monoisotopic mass is 152.083725 Da .


Physical And Chemical Properties Analysis

This compound has a melting point of 88-90 °C and a boiling point of 160-163 °C . Its density is 1.115 g/cm3 . The acidity coefficient (pKa) is predicted to be 14.43±0.20 .

Scientific Research Applications

Synthesis and Chemical Transformations

  • 3-Phenylpropane-1,2-diol, and its derivatives, play a critical role in various synthetic processes. For instance, 2-Phenylpropane-1,3-diol has been synthesized with high yield and purity, indicating its potential in organic synthesis (Zhang Xiu-qin, 2009).
  • The stereoselective synthesis of all stereoisomers of 1-phenylpropane-1,2-diol has been achieved using enzymatic methods, showcasing the compound's versatility in stereochemistry (D. Kihumbu et al., 2002).

Catalysis and Enantioselectivity

  • 1-Phenylpropane-1,2-diol derivatives have been used as catalysts in asymmetric synthesis, such as in the addition of diethylzinc to aldehydes, demonstrating significant enantioselectivity (I. Sarvary et al., 2002).
  • Research has also delved into the role of certain modifiers in asymmetric hydrogenation involving 1-phenylpropane-1,2-dione derivatives, underlining the importance of specific functional groups for achieving high enantioselectivity (E. Toukoniitty et al., 2004).

Pharmaceutical and Biomedical Applications

  • Compounds derived from this compound have been synthesized and evaluated for their potential in immunosuppressive therapy, indicating their relevance in medicinal chemistry (M. Kiuchi et al., 2000).

Mechanism of Action

The mechanism of action for 3-Phenylpropane-1,2-diol is not available . It’s important to note that the mechanism of action would depend on the specific context in which this compound is used.

properties

IUPAC Name

3-phenylpropane-1,2-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWQMXKQJVAWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277814
Record name 3-phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17131-14-5
Record name NSC4322
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4322
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80277814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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